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Introduction

IMMHO001, also known as SYL930, is a selective modulator of the sphingosine-1-phosphate
receptor subtypes 1, 4, and 5 (S1P1, S1P4, S1P5). It functions as a prodrug, requiring in vivo
phosphorylation to its active form, IMMHO01-P. The primary mechanism of action involves the
functional antagonism of S1P1, which leads to the sequestration of lymphocytes in secondary
lymphoid organs. This reduction in circulating lymphocytes makes IMMHO001 a promising
therapeutic candidate for autoimmune diseases. Preclinical studies in rat models of rheumatoid
arthritis have demonstrated its efficacy in reducing inflammation and joint damage.

Mechanism of Action: S1P1 Modulation and
Lymphocyte Trafficking

IMMHO001-P, the active metabolite, acts as an agonist at the S1P1 receptor on lymphocytes.
This initial activation is followed by receptor internalization and degradation, rendering the
lymphocytes insensitive to the endogenous S1P gradient that governs their egress from lymph
nodes.[1][2] This results in a reversible, dose-dependent reduction of peripheral blood
lymphocytes.[2] By preventing the migration of these immune cells to sites of inflammation,
IMMHO01 exerts its anti-inflammatory effects.[1][3]
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Caption: Mechanism of IMMHO001 action.

Quantitative Data Summary

Table 1: In Vivo Efficacy of IMMHO001 in Rat Arthritis
Models
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Table 2: Pharmacokinetic Parameters of IMMHO001
(Syl930) and its Metabolites in Rats

Following a single 3 mg/kg oral dose.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01085/full
https://pubmed.ncbi.nlm.nih.gov/31607926/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01085/full
https://www.researchgate.net/publication/335915658_Sphingosine-1-Phosphate_Receptor_Subtype_1_S1P1_Modulator_IMMH001_Regulates_Adjuvant-_and_Collagen-Induced_Arthritis
https://www.benchchem.com/product/b15569192?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Analyte Cmax (ng/mL) Tmax (h)

IMMHOO1 (Syl930) 6.61 +1.51 6.37 +2.32
IMMHOO1-P (Syl930-P) 18.80 £ 1.61 6.18 £2.18
IMMHO01-M1 (Metabolite) 5.99+1.18 6.18 £2.18

Experimental Protocols
Protocol 1: Preparation and Administration of IMMHO001

o Formulation: While the specific vehicle used in published studies is not explicitly stated, a
common vehicle for oral administration of hydrophobic compounds in rodents is 0.5%
Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water. It is recommended to perform
vehicle compatibility and stability tests for IMMHO0O01.

e Preparation:

1. Weigh the required amount of IMMHO001 powder for the desired concentration (e.g., 0.3,
0.6, 1.2, 2.4 mg/mL for a 1 mL/kg dosing volume).

2. Prepare the vehicle solution (e.g., 0.5% CMC-Na).

3. Gradually add the IMMHO001 powder to the vehicle while vortexing or stirring to ensure a
uniform suspension. Sonication may be used to aid dispersion if necessary.

4. Prepare fresh on each day of dosing.
e Administration:

1. Administer the IMMHO001 suspension to rats via oral gavage using a suitable gauge
gavage needle.

2. The volume of administration should be calculated based on the most recent body weight
of the animal (e.g., 1 mL/kg).

3. For multi-day studies, administration should occur at approximately the same time each
day to maintain consistent pharmacokinetic profiles.
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Protocol 2: Adjuvant-Induced Arthritis (AlA) in Rats
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Caption: Workflow for the Adjuvant-Induced Arthritis (AlA) model.
e Animals: Male Sprague-Dawley or Lewis rats (6-8 weeks old).

 Induction Agent: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium
tuberculosis (e.g., 10 mg/mL).

e Procedure:
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1. On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA at the base
of the tail.

2. Rats will develop a primary inflammatory response at the injection site and secondary,
systemic arthritis in the paws, typically appearing around day 10-12.

o Treatment: Begin daily oral administration of IMMHO0O1 or vehicle control on the day of
adjuvant injection and continue for 28 days.

e Assessments:

o Clinical Scoring: Measure hind paw volume using a plethysmometer and score for arthritis
severity (arthritis index) every 3-4 days. An example scoring system is: 0 = no erythema or
swelling; 1 = slight erythema or swelling of one toe; 2 = erythema and swelling of more
than one toe; 3 = erythema and swelling of the entire paw; 4 = severe erythema and
swelling with deformity. The total score per animal is the sum of scores for all four paws.

o Histopathology: At the end of the study (Day 28), collect ankle joints, fix in 10% neutral
buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin
and Eosin (H&E) for pathological evaluation based on inflammatory cell infiltration,
synovial hyperplasia, pannus formation, and bone destruction.

Protocol 3: Collagen-Induced Arthritis (CIA) in Rats

¢ Animals: Male Wistar or Sprague-Dawley rats (7-8 weeks old).

 Induction Agent: Bovine or chicken type Il collagen emulsified in Incomplete Freund's
Adjuvant (IFA).

e Procedure:

1. On Day 0, administer a primary immunization by subcutaneous injection of 0.2 mL of the
collagen/IFA emulsion (containing 200 pg of collagen) at the base of the tail.

2. On Day 7, administer a booster injection with the same emulsion at a different site near
the base of the tail.

3. Arthritis will typically develop 2-3 weeks after the primary immunization.
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o Treatment: Begin daily oral administration of IMMHOO1 or vehicle control after the booster
injection (e.g., Day 7) and continue for up to 38 days.

e Assessments: Perform clinical scoring and histopathological analysis as described in the AIA
protocol.

Safety and Toxicology Considerations

IMMHO001 demonstrates higher selectivity for S1P1 over S1P3 compared to the first-generation
modulator FTY720.[1] This selectivity is associated with a reduced risk of bradycardia, a
significant adverse effect linked to S1P3 activation.[1] However, researchers should monitor
animals for any signs of adverse effects, including changes in weight, behavior, and overall
health. Standard toxicological assessments should be incorporated into preclinical study
designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMHO001
Regulates Adjuvant- and Collagen-Induced Arthritis [frontiersin.org]

e 2. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMHOO01 Regulates
Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ 3.researchgate.net [researchgate.net]
e 4. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for IMMHOO1 in Rat
Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569192#immh001-dosage-and-administration-in-
rat-models]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15569192?utm_src=pdf-body
https://www.benchchem.com/product/b15569192?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01085/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01085/full
https://www.benchchem.com/product/b15569192?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01085/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01085/full
https://pubmed.ncbi.nlm.nih.gov/31607926/
https://pubmed.ncbi.nlm.nih.gov/31607926/
https://www.researchgate.net/publication/383912671_Pharmacokinetics_of_S1P_receptor_modulators_in_the_treatment_of_ulcerative_colitis
https://www.researchgate.net/publication/335915658_Sphingosine-1-Phosphate_Receptor_Subtype_1_S1P1_Modulator_IMMH001_Regulates_Adjuvant-_and_Collagen-Induced_Arthritis
https://www.benchchem.com/product/b15569192#immh001-dosage-and-administration-in-rat-models
https://www.benchchem.com/product/b15569192#immh001-dosage-and-administration-in-rat-models
https://www.benchchem.com/product/b15569192#immh001-dosage-and-administration-in-rat-models
https://www.benchchem.com/product/b15569192#immh001-dosage-and-administration-in-rat-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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